5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole

Tetrazole Protection Deprotection Efficiency Process Chemistry

5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole (CAS 1226321-67-0) is a 1,5-disubstituted tetrazole building block featuring a 5-bromo substituent and an N-1 2,4-dimethoxybenzyl (DMB) protecting group. Tetrazoles are established bioisosteres for carboxylic acids, offering enhanced metabolic stability and pharmacokinetic profiles.

Molecular Formula C10H11BrN4O2
Molecular Weight 299.128
CAS No. 1226321-67-0
Cat. No. B2631694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole
CAS1226321-67-0
Molecular FormulaC10H11BrN4O2
Molecular Weight299.128
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CN2C(=NN=N2)Br)OC
InChIInChI=1S/C10H11BrN4O2/c1-16-8-4-3-7(9(5-8)17-2)6-15-10(11)12-13-14-15/h3-5H,6H2,1-2H3
InChIKeyDWPXDJPBGRLTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole (CAS 1226321-67-0) for Advanced Organic Synthesis and Medicinal Chemistry


5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole (CAS 1226321-67-0) is a 1,5-disubstituted tetrazole building block featuring a 5-bromo substituent and an N-1 2,4-dimethoxybenzyl (DMB) protecting group. Tetrazoles are established bioisosteres for carboxylic acids, offering enhanced metabolic stability and pharmacokinetic profiles . The DMB group serves as a robust yet readily cleavable protecting group for tetrazoles, enabling their use in complex synthetic sequences, particularly palladium-catalyzed cross-coupling and C–H arylation reactions . This compound occupies a strategic niche for medicinal chemists and process development scientists requiring a differentially protected, readily functionalizable tetrazole intermediate.

Why Generic 5-Halo-1-Benzyltetrazoles Cannot Replace 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole


The combination of the 5-bromo leaving group and the N-1 2,4-dimethoxybenzyl (DMB) protecting group in this compound creates a unique reactivity profile that simple benzyl or 4-methoxybenzyl (PMB) analogs cannot replicate. The 5-bromo substituent is essential for efficient palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct 5-aryl tetrazoles [1]. Simultaneously, the DMB group is documented to be inert under the harsh conditions of ruthenium-catalyzed C–H arylation, a key transformation for late-stage functionalization, while benzyl and PMB groups either degrade or lead to poor yields and purity during deprotection under mild acidic conditions . Procuring a generic 1-substituted tetrazole and attempting a late-stage bromination is inefficient and low-yielding; this pre-functionalized building block provides a convergent strategy for the rapid assembly of complex 1,5-disubstituted tetrazoles, saving significant synthetic effort and cost .

Quantitative Evidence for Superior Performance of 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole


DMB Deprotection Yields vs. PMB and PIP Protecting Groups in Olmesartan Medoxomil Synthesis

The 2,4-dimethoxybenzyl (DMB) protecting group provides a quantifiable advantage in deprotection yield and product purity compared to the common alternatives 4-methoxybenzyl (PMB) and 3,4-methylenedioxybenzyl (PIP) in the synthesis of the angiotensin II receptor blocker olmesartan medoxomil . Under optimal conditions (5% TFA in CH2Cl2, 40 °C, 2 h), the DMB-protected tetrazole (compound 2b) was deprotected to give olmesartan medoxomil in 95% yield with 99.0% purity. In contrast, the PMB-protected analog (2c) gave only a 66% yield and 68.6% purity under the same conditions, while the PIP analog (2d) gave an even lower yield of 35% with only 60.5% purity.

Tetrazole Protection Deprotection Efficiency Process Chemistry

5-Bromo Substituent as a Superior Cross-Coupling Handle vs. 5-H or 5-Cl Analogs

The 5-bromo substituent is a superior leaving group for palladium-catalyzed cross-coupling reactions, a function critical for constructing 1,5-disubstituted tetrazoles which are privileged scaffolds in medicinal chemistry [1]. A direct, mild C–H arylation methodology for 1-substituted tetrazoles using aryl bromides has been developed, demonstrating that the 5-position is a viable coupling partner [1]. The analogous 5-chloro tetrazole is significantly less reactive in these transformations, often requiring harsher conditions and leading to lower conversions, making the 5-bromo derivative the preferred substrate for effective C–C bond formation at the tetrazole C5 position . The non-halogenated 1-(2,4-Dimethoxybenzyl)tetrazole (CAS 1823509-44-9) is completely inert under these coupling conditions and cannot be used for downstream functionalization.

Cross-Coupling C-H Arylation 5-Aryl Tetrazoles

Procurement-Ready Purity and Handling Profile from Authoritative Supplier

To ensure experimental reproducibility, a reliable and well-characterized supply is paramount. A reputable vendor lists 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole (CAS 1226321-67-0) with a quantified purity specification of 97.0% . This is paired with a clear hazard and safety profile, including GHS07 classification and specific precautionary statements (H302, H315, H319, H335) . In contrast, other suppliers list only a 95% purity specification for this compound , which may introduce additional impurities that could complicate sensitive catalytic reactions. The documented 97.0% purity specification and transparent safety data sheets provide a tangible standard for scientific selection, reducing risk in experimental design.

Purity Specification Safety Profile Vendor Comparison

Best Procurement Scenarios for 5-Bromo-1-(2,4-dimethoxybenzyl)tetrazole (CAS 1226321-67-0)


Late-Stage Functionalization of Advanced Drug Intermediates via C–H Arylation

For medicinal chemistry teams aiming to derivative a complex, advanced intermediate containing a tetrazole ring without carrying a reactive handle through multiple synthetic steps, this compound serves as an ideal C–H arylation precursor. The DMB group's stability under ruthenium-catalyzed C–H arylation conditions (as demonstrated with olmesartan medoxomil derivatives) allows for direct, late-stage coupling with aryl halides, while subsequent mild deprotection with TFA delivers the final 5-aryltetrazole in high yield and purity. This divergent strategy is not feasible with PMB or benzyl-protected analogs which degrade or give poor purity .

Medicinal Chemistry Library Synthesis for Bioisostere Exploration

In drug discovery programs where a tetrazole is being evaluated as a carboxylic acid bioisostere, rapid access to diverse 5-aryl-analogs is critical . This compound is the pivotal point for a convergent library synthesis. By procuring a single batch of 5-bromo-1-(2,4-dimethoxybenzyl)tetrazole, a library of dozens of 1,5-disubstituted tetrazoles can be generated through a single, high-yielding Suzuki-Miyaura coupling at the 5-position, followed by universal DMB deprotection. This is synthetically and economically far superior to a linear approach using a non-halogenated tetrazole core.

Process Development and Scale-Up of Sartan-Class APIs

Process chemists developing angiotensin II receptor blockers (sartans) or related tetrazole-containing APIs can leverage the demonstrated process-scale advantages of the DMB protecting group. The published procedure for synthesizing olmesartan medoxomil using a DMB-protected tetrazole provides a validated starting point, where the deprotection step is high-yielding (95%) and produces an extremely pure product (99.0%) without the need for rigorous chromatographic purification . Procuring this specific building block enables a convergent, high-purity synthesis route that minimizes the need for extensive purification of the final API.

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